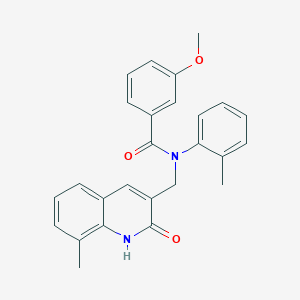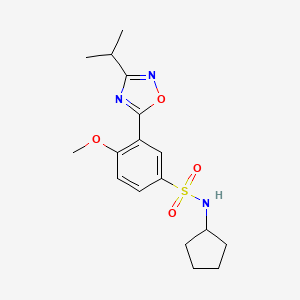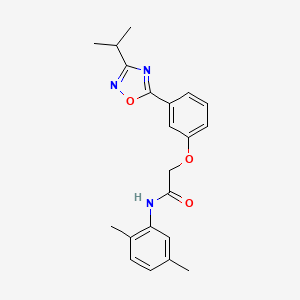
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA-714, is a small molecule that has been extensively studied in scientific research for its potential applications in the field of neuroinflammation. This compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to TSPO with high affinity, leading to the modulation of immune cell activity and the regulation of neuroinflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a decrease in neuroinflammation and the preservation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the modulation of immune cell activity, the reduction of neuroinflammation, and the preservation of neuronal function. This compound has also been shown to have anti-apoptotic effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high affinity for TSPO, which allows for the selective modulation of immune cell activity and the regulation of neuroinflammation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research involving N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new therapies for neurodegenerative diseases based on the modulation of neuroinflammation. Another potential direction is the investigation of the role of TSPO in other physiological processes, such as cell death and metabolism. Additionally, the development of new analogs of this compound with improved solubility and pharmacokinetic properties may lead to the discovery of more effective therapies for neuroinflammation and neurodegenerative diseases.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2,5-dimethylphenylamine with ethyl chloroacetate to form N-(2,5-dimethylphenyl)glycine ethyl ester. This intermediate is then reacted with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to yield this compound. The final product is a white crystalline solid with a melting point of 138-140°C.
科学研究应用
N-(2,5-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been primarily studied for its potential applications in the field of neuroinflammation. Neuroinflammation is a complex process that involves the activation of immune cells in the brain in response to injury or disease. This process can lead to the release of pro-inflammatory cytokines and chemokines, which can cause damage to neurons and contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Studies have shown that this compound has the ability to bind to the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of immune cells in the brain. TSPO is involved in the regulation of neuroinflammation and has been identified as a potential target for the development of new therapies for neurodegenerative diseases.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-5-7-17(11-16)26-12-19(25)22-18-10-14(3)8-9-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVUVCEEZWZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
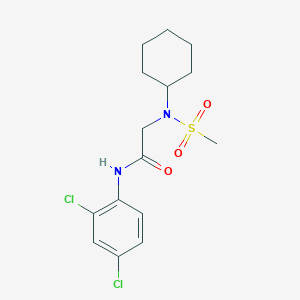
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)




![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
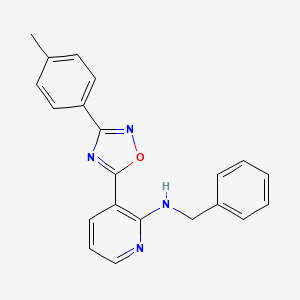

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
